WS 7528

Description

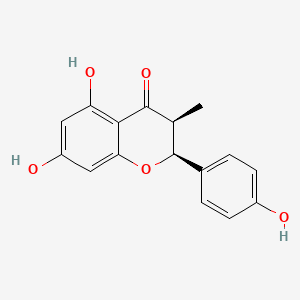

Structure

3D Structure

Properties

CAS No. |

132147-69-4 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3/t8-,16+/m1/s1 |

InChI Key |

GRHSSRUEUOYZIV-BCTVWOGZSA-N |

SMILES |

CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |

Isomeric SMILES |

C[C@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |

Appearance |

Solid powder |

Other CAS No. |

132147-69-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone BE 14348B BE 14348C BE-14348B BE-14348C WS 7528 WS-7528 |

Origin of Product |

United States |

Discovery, Isolation, and Taxonomic Characterization of the Ws 7528 Producing Strain

Fermentation Strategies for Optimized WS 7528 Production

The goal of optimizing fermentation is to create an environment that encourages the growth of the microorganism and, more importantly, the biosynthesis of the desired secondary metabolite. This involves a systematic evaluation of various nutritional and physical parameters.

Nutritional Parameters: The composition of the fermentation medium plays a pivotal role in the production of secondary metabolites. Key components that are typically optimized include:

Carbon Sources: The type and concentration of the carbon source can significantly influence the production of bioactive compounds. Glucose, starch, and glycerol (B35011) are common carbon sources used in Streptomyces fermentations.

Nitrogen Sources: Both organic and inorganic nitrogen sources are essential for microbial growth and metabolite production. Yeast extract, peptone, soybean meal, and ammonium (B1175870) salts are frequently evaluated to determine the optimal nitrogen source.

Minerals and Trace Elements: Ions such as phosphate, magnesium, and iron are critical cofactors for many enzymatic reactions involved in secondary metabolism. Their concentrations are carefully controlled to ensure they are not limiting.

Physical Parameters: The physical environment of the fermentation process must also be tightly controlled for optimal production. These parameters include:

pH: The initial pH of the culture medium and its control throughout the fermentation process can have a profound effect on enzyme activity and nutrient uptake. Most Streptomyces species favor a pH range of 6.5 to 7.5 for secondary metabolite production.

Temperature: The incubation temperature affects the growth rate and the activity of biosynthetic enzymes. The optimal temperature for production may differ from the optimal temperature for growth. For many Streptomyces species, this temperature lies between 28°C and 30°C.

Aeration and Agitation: As aerobic microorganisms, Streptomyces require sufficient oxygen for growth and metabolism. The rate of agitation and aeration must be optimized to ensure adequate oxygen transfer without causing excessive shear stress on the mycelia.

Incubation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase. The fermentation is monitored over time to determine the optimal harvest time for maximizing the yield of WS 7528.

A systematic approach, such as response surface methodology, is often employed to study the interactions between these different parameters and to identify the optimal conditions for WS 7528 production.

The following table summarizes typical ranges for fermentation parameters that would be optimized for the production of a secondary metabolite like WS 7528 from a Streptomyces species.

| Parameter | Typical Range for Optimization |

| Carbon Source | Glucose, Starch, Glycerol (1-5% w/v) |

| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal (0.5-2% w/v) |

| pH | 6.0 - 8.0 |

| Temperature | 25°C - 35°C |

| Agitation | 150 - 250 rpm |

| Incubation Period | 5 - 14 days |

Molecular and Structural Elucidation of Ws 7528

Spectroscopic and Analytical Techniques Utilized for WS 7528 Structural Determination

The structural determination of WS-7528 relied on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy mdpi-res.comox.ac.ukmdpi.comarxiv.org. These techniques provide complementary information about the molecule's functional groups, connectivity, molecular weight, and conjugated systems.

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary tool for determining the carbon-hydrogen framework and the arrangement of atoms within the molecule ox.ac.ukphdcentre.com. Analysis of chemical shifts, coupling constants, and peak multiplicities in the NMR spectra provides detailed information about the different proton and carbon environments in WS-7528.

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula and identifying key structural fragments ox.ac.ukphdcentre.com. IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl, carbonyl, and aromatic groups, based on characteristic absorption frequencies mdpi-res.commdpi.comphdcentre.com. UV spectroscopy can provide information about the presence of conjugated pi systems, such as the aromatic rings and the carbonyl group conjugated with the aromatic system in WS-7528 mdpi-res.comox.ac.ukmdpi.com.

While specific detailed spectroscopic data for WS-7528 from the initial isolation paper nih.gov were not directly available in the search results, the general application of these techniques to flavonoid structure elucidation is well-established nih.govmdpi.comarxiv.org. Computer-assisted structure elucidation (CASE) methods, which utilize spectroscopic data to determine chemical structures, are also employed in modern structural analysis acdlabs.comchemrxiv.org.

Stereochemical Analysis of the Isoflavanone (B1217009) Core of WS 7528

WS-7528 possesses a stereogenic center at the C-2 and C-3 positions of the isoflavanone core, leading to potential stereoisomers. The specific stereochemistry of WS-7528 has been determined as (2S,3S) echemi.com. This indicates the absolute configuration of the substituents at these chiral centers. The stereochemical outcome in the synthesis or isolation of flavanoids, including isoflavanones, can be influenced by various factors researchgate.netcapes.gov.br. Analysis of coupling constants in ¹H NMR, particularly between H-2 and H-3, is crucial for determining the relative stereochemistry (cis or trans) of substituents on the dihydropyran ring capes.gov.br. Further techniques, such as optical rotation or potentially comparison with synthesized standards of known configuration, would be necessary to assign the absolute stereochemistry. The (2S,3S) designation implies a specific spatial arrangement of the hydroxyl group at C-5 and C-7, the phenyl group at C-2, and the methyl group at C-3 echemi.com.

Comparative Structural Analysis of WS 7528 with Related Isoflavanoids

WS-7528 belongs to the class of isoflavanoids, which are characterized by the position of the B-ring at the C-3 position of the C-ring, unlike flavanones where the B-ring is at C-2 nih.gov. Its structure can be compared to other isoflavanones and related flavonoids to understand the impact of its specific substituents, particularly the 3-methyl group and the hydroxylation pattern, on its properties.

Related isoflavanoids include compounds like genistein (B1671435), daidzein (B1669772), and formononetin, which are common dietary isoflavones (possessing a double bond between C-2 and C-3) nih.gov. WS-7528 differs from these by having a saturated C-ring (making it an isoflavanone) and a methyl group at C-3. The presence of hydroxyl groups at positions 4', 5, and 7 is a common feature among many biologically active flavonoids and isoflavonoids echemi.comnih.gov.

Investigation of Ws 7528 S Biological Activities and Mechanistic Pathways

Estrogen Receptor Modulation by WS 7528

Estrogen receptors (ERs), primarily ER alpha (ERα) and ER beta (ERβ), are ligand-activated transcription factors that mediate the diverse physiological effects of estrogens. nih.govscholaris.canih.govmdpi.comfrontiersin.org These receptors are members of the nuclear receptor superfamily and contain distinct functional domains, including a ligand-binding domain and a DNA-binding domain. nih.govscholaris.camdpi.com Upon binding of a ligand, ERs typically undergo conformational changes, dimerize, and interact with specific DNA sequences known as Estrogen Response Elements (EREs) or other transcription factors to regulate gene expression. nih.govscholaris.canih.govfrontiersin.orgnih.govmdpi.compharmgkb.orgnih.gov

Characterization of WS 7528 Binding Affinity and Specificity to Estrogen Receptors

Studies have investigated the ability of WS 7528 to interact with estrogen receptors. WS 7528 was found to inhibit estrogen binding to its receptor protein in rat uterine cytosol. nih.gov The concentration at which WS 7528 inhibits 50% of the binding of a radiolabeled estrogen ligand (IC50) provides a measure of its binding affinity. mdpi.com

A reported IC50 value for WS 7528 inhibiting estrogen binding to partially purified rat uterine cytosol receptor is 5.7 x 10-8 M. nih.gov

| Compound | Receptor Source | Assay Type | IC50 Value (M) | Citation |

| WS 7528 | Partially purified rat uterine cytosol receptor | Estrogen binding inhibition | 5.7 x 10-8 | nih.gov |

Rat uterine cytosol contains estrogen receptors, likely including both ERα and ERβ subtypes. While this data indicates that WS 7528 can bind to estrogen receptors, the specific affinity and selectivity of WS 7528 for ERα versus ERβ were not detailed in the available search results. The two ER subtypes, ERα and ERβ, share high homology in their DNA binding domain but differ more significantly in the ligand binding domain, leading to variations in binding affinity and specificity for different ligands. nih.govnih.govmdpi.comfrontiersin.org

Molecular Mechanisms of Estrogen Receptor Interaction with WS 7528

Based on the finding that WS 7528 inhibits estrogen binding to the receptor nih.gov, it is suggested that WS 7528 interacts directly with the estrogen receptor protein, likely through competitive binding at the ligand-binding domain. General mechanisms of ligand-ER interaction involve the ligand entering the cell and binding to intracellular receptors. scholaris.canih.govmdpi.com This binding induces conformational changes in the receptor, which are crucial for its subsequent actions, including dimerization, translocation to the nucleus (if not already there), and interaction with DNA or other proteins. nih.govscholaris.canih.govmdpi.compharmgkb.orgnih.govmdpi.comnih.gov The interaction of the ligand-bound receptor with coactivator or corepressor proteins also plays a critical role in modulating transcriptional activity. nih.govmdpi.compharmgkb.orgresearchgate.netnih.govbayanbox.irmpg.de While the general principles of how ligands interact with estrogen receptors are understood, the specific conformational changes induced by WS 7528, its precise binding mode within the ligand-binding pocket, and its specific interactions with coactivators or corepressors were not described in the provided search results.

Downstream Signaling Cascade Activation Triggered by WS 7528-Estrogen Receptor Complex Formation

Estrogen receptor activation can trigger various downstream signaling cascades, broadly categorized as genomic and non-genomic pathways. nih.govnih.govfrontiersin.orgmdpi.comnih.govmdpi.com Genomic signaling typically involves the ligand-bound ER dimer binding to EREs in the nucleus, leading to the regulation of gene transcription. nih.govscholaris.canih.govfrontiersin.orgmdpi.comnih.gov Non-genomic signaling involves rapid, membrane-initiated events that can activate intracellular signaling pathways such as the MAPK and PI3K/Akt pathways, which can in turn influence cellular processes and even modulate nuclear ER activity. nih.govnih.govfrontiersin.orgnih.govmdpi.comnih.govmdpi.comaimspress.com While the general downstream signaling pathways activated by estrogen receptors are known, the specific signaling cascades activated by the WS 7528-estrogen receptor complex were not detailed in the available search results.

Regulation of Estrogen-Responsive Gene Expression by WS 7528

The primary mechanism by which activated estrogen receptors exert their effects is by regulating the transcription of estrogen-responsive genes. nih.govscholaris.canih.govmdpi.comnih.govnih.govbiorxiv.orgnih.gov This regulation can occur through direct binding of the ER dimer to EREs in the promoter or enhancer regions of target genes, or indirectly through interactions with other transcription factors. nih.govscholaris.canih.govfrontiersin.orgnih.govmdpi.compharmgkb.orgnih.gov Numerous genes have been identified as estrogen-responsive in estrogen-dependent cell lines like MCF-7 cells, including genes involved in cell proliferation, differentiation, and survival. frontiersin.orgnih.govmdpi.combiorxiv.orgnih.govmedsci.orgtmc.edudtic.mil Examples of well-studied estrogen-responsive genes in MCF-7 cells include TFF1 (pS2), GREB1, and progesterone (B1679170) receptor (PGR). nih.govmedsci.orgdtic.milunife.it While WS 7528 exhibits estrogenic activity and induces growth in an estrogen-dependent cell line nih.gov, specific data identifying which estrogen-responsive genes are regulated by WS 7528 was not found in the provided search results.

Cellular and Physiological Effects of WS 7528

Estrogen receptor modulation by ligands can lead to various cellular and physiological effects, particularly in tissues responsive to estrogen, such as the uterus and mammary gland. nih.govnih.gov

Proliferative Effects of WS 7528 on Estrogen-Dependent Cell Lines (e.g., MCF-7 Cells)

Estrogen is known to stimulate the proliferation of estrogen-dependent cell lines, such as MCF-7 human breast cancer cells. nih.govscholaris.cafrontiersin.orgmdpi.comnih.govtmc.edudtic.milembopress.org This proliferative effect is mediated through the interaction of estrogen with functional estrogen receptors in these cells, leading to the activation of signaling pathways and gene expression programs that promote cell cycle progression and division. frontiersin.orgnih.govmdpi.compharmgkb.orgmdpi.comaimspress.comtmc.edu

WS 7528 has been shown to induce the growth of the estrogen-dependent cell line MCF-7. nih.gov This indicates that WS 7528 acts as an estrogen receptor agonist in this cell line, mimicking the proliferative effect of endogenous estrogens. While the study reported that WS 7528 induces MCF-7 cell growth nih.gov, detailed quantitative data on the extent of proliferation, such as dose-response curves or comparison of proliferation rates with known estrogens like estradiol, were not available in the provided search results. MCF-7 cell proliferation assays are commonly used to evaluate the estrogenic or anti-estrogenic activity of compounds. nih.govfrontiersin.org

Evaluation of WS 7528's Influence on Uterine Tissue Morphogenesis in Preclinical Models

Preclinical studies have evaluated the influence of WS 7528 on the growth of the uterus in immature rats. Oral and subcutaneous administration of WS 7528 in these models confirmed an effect on uterine growth nih.gov. Estrogen receptors, including ERα and ERβ, play a pivotal role in the development and maintenance of the female reproductive tract, including the uterus frontiersin.orgbmbreports.org. Uterine morphogenesis is a complex process influenced by mesenchymal-epithelial interactions and signaling pathways nih.gov. While the search results confirm WS 7528's effect on uterine growth in rats, detailed findings specifically on its influence on uterine tissue morphogenesis at a cellular or molecular level in preclinical models were not extensively available within the provided snippets. However, the observed uterine growth effect suggests an interaction with estrogen signaling pathways known to regulate uterine development nih.govnih.gov.

Elucidation of Anti-inflammatory Actions of WS 7528 in Inflammatory Models

WS 7528 has shown weak anti-inflammatory activity in the carrageenin paw edema model in rats nih.govresearchgate.netnih.gov. This indicates a potential, albeit modest, capacity to modulate inflammatory responses in this specific preclinical model. The mechanisms underlying this anti-inflammatory effect were not detailed in the provided search results. Flavonoids and isoflavonoids, as a class of compounds, are known to possess anti-inflammatory properties through various mechanisms, including the reduction of pro-inflammatory mediators and modulation of signaling pathways like NF-κB mdpi.commdpi.comfrontiersin.org. Further research would be needed to elucidate the specific pathways and targets involved in WS 7528's anti-inflammatory action.

Identification of Potential Crosstalk between WS 7528 and Other Cellular Signaling Pathways

The interaction of WS 7528 with estrogen receptors suggests potential crosstalk with other cellular signaling pathways that are influenced by estrogen signaling. Estrogen receptors can interact with DNA directly through estrogen response elements (EREs) or indirectly through tethering to other transcription factors like AP-1 frontiersin.orgbmbreports.org. Cellular signaling pathways frequently exhibit crosstalk, where different pathways communicate and influence each other, leading to integrated cellular responses frontiersin.orgnih.govnih.govfiveable.me. While the provided information confirms WS 7528's interaction with estrogen receptors, specific details regarding its direct or indirect crosstalk with other distinct signaling pathways were not present. Investigating such crosstalk would involve examining how WS 7528's binding to estrogen receptors or its other potential activities might modulate components or outputs of other signaling cascades.

Comparative Mechanistic Insights of WS 7528 with Other Estrogenic Modulators

WS 7528 is characterized by its estrogenic activity, positioning it among a class of compounds that interact with estrogen receptors nih.govhodoodo.comcapes.gov.br. Comparing its mechanistic actions with other estrogenic modulators, both synthetic and natural, can provide insights into its unique pharmacological profile.

Distinctive Molecular Interactions of WS 7528 Compared to Synthetic and Natural Estrogenic Compounds

WS 7528 has been shown to inhibit estrogen binding to its receptor protein in rat uterine cytosol with an IC50 value of 5.7 x 10-8 M nih.gov. This indicates a binding affinity for the estrogen receptor. Natural estrogens, such as estradiol, bind to estrogen receptors (ERs), leading to conformational changes, dimerization, and interaction with DNA or other transcription factors to modulate gene expression frontiersin.orgbmbreports.orgresearchgate.netnih.gov. Synthetic estrogenic compounds and selective estrogen receptor modulators (SERMs), like tamoxifen, also interact with ERs, but can exhibit tissue-specific agonist or antagonist activity capes.gov.brdrugbank.com. While the IC50 value provides a measure of WS 7528's binding potency to the estrogen receptor compared to natural estrogen, detailed information on the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) within the ligand-binding domain of the estrogen receptor, in comparison to other estrogenic compounds, was not available in the search results. Such detailed comparisons often involve structural studies and binding assays.

Here is a table summarizing the estrogen receptor binding affinity of WS 7528:

| Compound | Target | IC50 (Rat Uterine Cytosol) | Reference |

| WS 7528 | Estrogen Receptor | 5.7 x 10-8 M | nih.gov |

Preclinical Research Models and Methodologies for Comprehensive Ws 7528 Assessment

In Vitro Biological Assay Systems for WS 7528 Characterization

In vitro assays are fundamental tools in preclinical research, allowing for the investigation of a compound's direct effects on biological molecules, cells, or tissues in a controlled laboratory setting researchgate.net. These systems provide valuable insights into the mechanisms of action and initial biological activity of a compound.

Receptor Binding Assays for Estrogen Receptor Ligand Interaction with WS 7528 (e.g., Rat Uterine Cytosol Receptor Assays)

Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors, providing information about its potential as an agonist or antagonist plos.orgnih.govfrontiersin.org. For compounds suspected of interacting with estrogen receptors (ERs), such as WS 7528, these assays are particularly relevant. The estrogen receptor contains a highly specific hormone-binding domain that is conserved across species nih.gov.

Studies have demonstrated that WS 7528 can inhibit estrogen binding to its receptor protein in rat uterine cytosol americanchemicalsuppliers.comresearchgate.net. Rat uterine cytosol receptor assays are a standard method for evaluating the binding affinity of compounds to estrogen receptors nih.govcore.ac.uknih.gov. This assay typically involves incubating the receptor protein source (rat uterine cytosol) with a labeled estrogen (e.g., [3H]-estradiol) and varying concentrations of the test compound (WS 7528) to assess its ability to compete for binding sites plos.orgnih.govnih.gov. The extent to which WS 7528 reduces the binding of the labeled estrogen indicates its affinity for the receptor plos.orgnih.gov. These assays can help characterize whether WS 7528 acts as a ligand for estrogen receptors and provide initial data on its binding potency nih.govfrontiersin.org.

Cell Viability and Proliferation Assays for WS 7528-Treated Cellular Systems

Assessing the effects of WS 7528 on cell viability and proliferation is a fundamental step in understanding its potential biological impact. Cell viability assays determine the number of living cells in a sample, while proliferation assays measure the rate of cell division takarabio.comnih.govpromega.com. These assays are essential for evaluating potential cytotoxic effects or growth-modulating activities of a compound nih.govsigmaaldrich.com.

Common methods for assessing cell viability and proliferation include colorimetric assays utilizing tetrazolium salts like MTT, XTT, or WST-1, which are converted into colored formazan (B1609692) products by metabolically active cells takarabio.comnih.govnih.gov. The amount of formazan produced is proportional to the number of viable cells takarabio.comnih.gov. Other methods include measuring ATP levels, which are indicative of metabolic activity and viable cell number, or using dyes that differentiate between live and dead cells based on membrane integrity promega.comsigmaaldrich.com.

While specific data for WS 7528 in these assays were not found in the provided context, these methodologies would be applied to WS 7528-treated cellular systems (e.g., relevant cell lines) to determine if the compound affects cell survival or growth in a concentration-dependent manner takarabio.comnih.gov.

Cytokine and Inflammatory Mediator Production Assays in Response to WS 7528

Inflammation involves the release of various signaling molecules, including cytokines and inflammatory mediators, which orchestrate the immune response mdpi.comnih.govresearcherslinks.com. Assays measuring the production of these molecules are crucial for evaluating the potential anti-inflammatory or pro-inflammatory effects of a compound like WS 7528 ersnet.orgasm.org.

In vitro assays can involve stimulating immune cells (e.g., macrophages, lymphocytes) or other relevant cell types with inflammatory stimuli (e.g., lipopolysaccharide) in the presence or absence of WS 7528 ersnet.org. The levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and other inflammatory mediators (e.g., prostaglandins (B1171923), leukotrienes) in the cell culture supernatant or cell lysates are then measured using techniques such as ELISA or multiplex assays ersnet.orghelsinki.fi.

These assays would reveal whether WS 7528 can modulate the inflammatory response at a cellular level, for instance, by suppressing the production of pro-inflammatory cytokines or enhancing the production of anti-inflammatory mediators mdpi.comresearcherslinks.com.

In Vivo Preclinical Animal Models for WS 7528 Evaluation

In vivo animal models are essential for evaluating the biological activity and potential efficacy of a compound within a complex living system nih.govresearchgate.net. These models can provide insights into a compound's effects on physiological processes and its potential therapeutic benefits in disease contexts angelinipharma.comdrug-dev.com. Rodent models, such as rats and mice, are commonly used in preclinical research due to their genetic tractability and physiological similarities to humans in many aspects nih.govnih.gov.

Rodent Models for Assessing Estrogenic Agonism or Antagonism of WS 7528

Given the potential interaction of WS 7528 with estrogen receptors observed in vitro, rodent models are valuable for assessing its estrogenic or anti-estrogenic effects in vivo nih.govmdpi.com. These models can help determine if WS 7528 acts as an estrogen receptor agonist (mimicking estrogen) or antagonist (blocking estrogen) in a living organism mdpi.com.

Studies in rodents, particularly rats and mice, are frequently used to investigate the effects of compounds on estrogen-sensitive tissues, such as the uterus and mammary glands nih.govmdpi.com. Endpoints can include changes in uterine weight, vaginal cytology, or gene expression patterns in estrogen-responsive tissues mdpi.com. For example, an estrogen receptor agonist would typically increase uterine weight in ovariectomized rodents, while an antagonist would block the effects of endogenous or exogenously administered estrogen mdpi.com.

While specific in vivo data for WS 7528's estrogenic or anti-estrogenic effects in rodent models were not detailed in the provided search results, such studies would be critical to translate the in vitro binding data into a physiological context nih.govmdpi.com.

Animal Models of Acute and Chronic Inflammation for Investigating WS 7528's Anti-inflammatory Efficacy (e.g., Carrageenin Paw Edema Model)

Animal models of inflammation are widely used to evaluate the potential anti-inflammatory properties of novel compounds frontiersin.orgfrontiersin.orgdergipark.org.tr. These models mimic aspects of human inflammatory conditions and allow for the assessment of a compound's ability to reduce inflammatory signs and symptoms criver.comcreative-biolabs.comijpras.com.

The carrageenan paw edema model in rodents (typically rats or mice) is a well-established and reproducible model of acute inflammation creative-biolabs.complos.orgjbsd.in. Injecting carrageenan into the subplantar tissue of a rodent's paw induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain) creative-biolabs.complos.orgif-pan.krakow.pl. This edema is biphasic, with the initial phase mediated by mediators like histamine (B1213489) and serotonin, and the later phase involving prostaglandins and other mediators jbsd.inif-pan.krakow.pl.

Compounds with anti-inflammatory activity are evaluated by administering them to rodents before or after carrageenan injection and measuring the reduction in paw edema volume or thickness compared to control groups creative-biolabs.complos.org. The carrageenan paw edema model provides a rapid assessment of a compound's ability to mitigate acute inflammation criver.comcreative-biolabs.com.

Other animal models are used to study chronic inflammation, which involves sustained inflammatory responses, leukocyte infiltration, and tissue remodeling dergipark.org.trirjournal.org. Examples include models of inflammatory bowel disease or arthritis, which can be induced chemically or genetically frontiersin.orgirjournal.org. Evaluating WS 7528 in such models would provide insights into its potential to treat chronic inflammatory conditions.

While the provided information confirms the use of the carrageenan paw edema model for assessing anti-inflammatory activity and the general application of rodent models for studying inflammation, specific detailed findings for WS 7528 in these models were not available.

Methodological Considerations for Robust In Vivo Studies of WS 7528's Bioactivity

Specific methodological considerations for robust in vivo studies assessing the bioactivity of the chemical compound WS 7528, along with detailed research findings and data tables pertaining exclusively to this compound's in vivo assessment, were not found within the consulted sources. General principles for designing rigorous preclinical in vivo studies emphasize the importance of selecting appropriate animal models that mimic human anatomy and physiology relevant to the research question, minimizing experimental bias, and adhering to regulatory standards such as Good Laboratory Practice (GLP) nih.govnamsa.comresearchgate.net. These principles are universally applicable to in vivo preclinical research aimed at evaluating the efficacy, safety, and pharmacokinetics of potential therapeutic candidates before human trials bioagilytix.comangelinipharma.com.

Biosynthetic Pathway Elucidation and Genetic Engineering for Ws 7528 Production

Identification of Biosynthetic Precursor Molecules in WS 7528 Production

Isoflavonoids, as a class of natural products, are generally derived from the phenylpropanoid pathway. mdpi.com Key precursors in isoflavonoid (B1168493) biosynthesis in microorganisms often include intermediates from this pathway, such as malonyl-CoA and activated cinnamic acid derivatives (e.g., p-coumaroyl-CoA). mdpi.commdpi.com While specific precursors for WS-7528 in Streptomyces sp. No. 7528 are not explicitly detailed in the search results, isoflavones like daidzein (B1669772) and genistein (B1671435) are known isoflavonoids found in nature, and Streptomyces species have demonstrated the ability to biotransform these compounds. researchgate.net Some studies suggest that isoflavones isolated from Streptomyces cultivated with plant-derived nutrients like soybean meal might originate from the media rather than de novo microbial biosynthesis. researchgate.net However, the presence of genes encoding enzymes like chalcone (B49325) synthase (CHS) in Streptomyces indicates their potential for de novo flavonoid and isoflavonoid synthesis. mdpi.commdpi.com CHS catalyzes the formation of a tetraketide intermediate from p-coumaroyl-CoA and malonyl-CoA, a crucial step in flavonoid biosynthesis which precedes isoflavone (B191592) formation through a ring-opening and cyclization reaction. mdpi.com

Enzymatic Steps and Biochemical Transformations in Isoflavanone (B1217009) Biosynthesis in Streptomyces sp. No. 7528

The biosynthesis of isoflavanones involves a series of enzymatic steps. In the general isoflavonoid pathway, after the formation of a chalcone intermediate catalyzed by chalcone synthase (CHS), a key enzyme is isoflavone synthase (IFS), a cytochrome P450 enzyme, which catalyzes the 2,3-aryl migration of the B-ring to form an isoflavone. nih.gov Subsequent modifications, such as reductions, hydroxylations, and methylations, catalyzed by various enzymes like reductases, hydroxylases (including other cytochrome P450 enzymes), and methyltransferases, lead to the final isoflavanone structure. mdpi.comnih.gov Given the structure of WS-7528, which is a methylated isoflavanone with hydroxyl groups, enzymes catalyzing hydroxylation and methylation steps are likely involved in its biosynthesis in Streptomyces sp. No. 7528. echemi.comdrugfuture.comhodoodo.com While the specific enzymes in the WS-7528 pathway in Streptomyces sp. No. 7528 are not identified in the provided text, studies on other Streptomyces species have characterized cytochrome P450 enzymes involved in isoflavone modifications, such as dimerization. nih.gov

Genetic Loci and Gene Clusters Associated with WS 7528 Biosynthesis

Biosynthetic gene clusters (BGCs) are common in Streptomyces and encode the enzymes required for the production of secondary metabolites. frontiersin.orgnih.govasm.org These clusters often contain genes for core biosynthetic enzymes, modifying enzymes, regulatory proteins, and transport proteins. frontiersin.org While the specific genetic locus or gene cluster for WS-7528 biosynthesis in Streptomyces sp. No. 7528 is not described in the search results, the presence of isoflavonoids in Streptomyces suggests the existence of BGCs responsible for their production or modification. mdpi.commdpi.comresearchgate.net Tools like antiSMASH are used to identify potential BGCs in microbial genomes based on the presence of genes encoding known biosynthetic enzymes. frontiersin.org Elucidation of the WS-7528 BGC would involve genome sequencing of Streptomyces sp. No. 7528 and bioinformatic analysis to identify candidate gene clusters.

Strategies for Heterologous Expression and Recombinant Production of WS 7528

Heterologous expression involves transferring the biosynthetic genes from the native producer (Streptomyces sp. No. 7528) into a different host organism for the production of the target compound. researchgate.netdntb.gov.uafrontiersin.org This strategy can be employed to improve yields, facilitate genetic manipulation, and enable production in a more amenable host. Common hosts for heterologous expression of Streptomyces BGCs include other Streptomyces species or fast-growing bacteria like Escherichia coli or Bacillus subtilis, and yeasts. mdpi.comfrontiersin.orgmdpi.com Successful heterologous expression of a BGC requires the identification and cloning of all genes within the cluster, as well as optimization of expression levels and ensuring the availability of necessary precursor molecules in the host. researchgate.netfrontiersin.orgnih.gov For complex pathways like isoflavanone biosynthesis, co-expression of genes for precursor supply from primary metabolism or introduction of entire upstream pathway modules might be necessary in the heterologous host. mdpi.comnih.gov

Metabolic Engineering Approaches for Optimized WS 7528 Yields and Pathway Manipulation

Metabolic engineering aims to optimize the production of desired compounds by modifying cellular metabolic pathways. mdpi.comunina.itdtu.dknih.govescholarship.org For WS-7528 production, metabolic engineering strategies could involve increasing the flux of precursor molecules into the isoflavanone biosynthetic pathway, reducing the flux to competing pathways, enhancing the activity or expression of bottleneck enzymes, or improving the tolerance of the production host to the product. mdpi.comnih.gov Techniques such as overexpression of pathway genes, knockdown or knockout of competing pathway genes, enzyme engineering to improve catalytic efficiency or specificity, and optimization of fermentation conditions can be applied. mdpi.comnih.govnih.gov Systems biology approaches, integrating genomics, transcriptomics, proteomics, and metabolomics data, can help identify key targets for metabolic engineering to enhance WS-7528 production. elifesciences.org Given that isoflavonoid biosynthesis is linked to the phenylpropanoid pathway, engineering efforts could focus on increasing the supply of precursors like malonyl-CoA and aromatic amino acids. mdpi.commdpi.comnih.gov

Compound Table

| Compound Name | PubChem CID |

| WS 7528 | Not readily available in search results as a specific CID for WS-7528, but related to SID 7528 which points to Cyclosporin A (CID 5280754). nih.gov Chemical structure and identifiers are available. echemi.comdrugfuture.comhodoodo.com |

| Daidzein | 5281707 |

| Genistein | 5280342 |

| Malonyl-CoA | 6911739 |

| p-Coumaroyl-CoA | 5280537 |

| Chalcone | 637775 |

| Cyclosporin A | 5280754 |

Interactive Data Table (Example - Illustrative, as specific quantitative data for WS-7528 biosynthesis enzymes was not found)

While specific quantitative data on enzyme activity or precursor concentrations in Streptomyces sp. No. 7528 for WS-7528 biosynthesis was not found in the provided search results, a hypothetical data table illustrating the type of data that would be relevant for studying the biosynthetic pathway is shown below.

| Enzymatic Step | Putative Enzyme Class (Based on Isoflavonoid Biosynthesis) | Potential Substrates | Potential Products | Relative Activity (Hypothetical Units) |

| Initiation/Chain Extension | Type III Polyketide Synthase (e.g., Chalcone Synthase) | Malonyl-CoA, p-Coumaroyl-CoA | Chalcone intermediate | XX |

| Aryl Migration | Cytochrome P450 (Isoflavone Synthase) | Chalcone intermediate | Isoflavone intermediate | YY |

| Methylation | Methyltransferase | Isoflavone intermediate | Methylated Isoflavone | ZZ |

| Hydroxylation/Other Modifications | Cytochrome P450 / Reductase / Other Modifying Enzymes | Methylated Isoflavone | WS 7528 | WW |

This table is purely illustrative and based on general knowledge of isoflavonoid biosynthesis. Detailed research would be required to populate such a table with specific enzymes, substrates, products, and quantitative data for the WS-7528 pathway in Streptomyces sp. No. 7528.

Structure Activity Relationship Sar and Analogue Synthesis for Ws 7528

Systematic Chemical Modification of the WS 7528 Isoflavanone (B1217009) Scaffold

Systematic chemical modification of the isoflavanone scaffold of WS-7528 is a key approach to understanding how structural changes influence its biological activities. Isoflavanones are a subclass of flavonoids, which are natural products often isolated from plants. google.com The isoflavanone structure consists of a 15-carbon skeleton arranged in three rings (A, B, and C). Modifications to different parts of this scaffold, such as the position and nature of hydroxyl groups, prenyl groups, and the saturation of the C-ring, can significantly impact their interaction with biological targets, including estrogen receptors. researchgate.net

While specific details on the systematic modification of WS-7528's scaffold are not extensively detailed in the provided search results, research on other flavonoids and isoflavonoids highlights the importance of such modifications. For instance, studies on isoflavonoids have investigated the impact of prenylation, C-ring saturation, and hydroxyl substituents on estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) activity. researchgate.net This suggests that similar modifications to the WS-7528 scaffold would be explored to understand their effects on its estrogenic and anti-inflammatory properties.

SAR Profiling of WS 7528 Analogues for Estrogenic Receptor Activity

WS-7528 has been shown to exhibit estrogen activity by inhibiting estrogen binding to its receptor protein in rat uterine cytosol. nih.gov The IC50 value for this inhibition was reported as 5.7 x 10-8 M for partially purified rat uterine cytosol receptor. nih.gov Furthermore, WS-7528 was found to induce the growth of the estrogen-dependent cell line MCF-7. nih.gov

SAR profiling of WS-7528 analogues for estrogenic receptor activity would involve synthesizing compounds with modifications to the core isoflavanone structure and evaluating their ability to bind to and activate or inhibit estrogen receptors (ERs), specifically ERα and ERβ. Studies on other flavonoids and isoflavonoids have revealed that the presence and position of hydroxyl groups are critical for ER binding and activity. For example, liquiritigenin, another flavonoid, is a high-affinity agonist of estrogen receptor beta (ERβ) and selectively activates ERβ over ERα. researchgate.net This selectivity is attributed to the selective recruitment of coactivator proteins like steroid receptor coactivator-2. researchgate.net Given that WS-7528 is an isoflavanone with estrogenic activity, SAR studies would likely investigate how modifications to the hydroxyl substitution pattern and other structural features influence its affinity and selectivity for ER subtypes.

Interactive Table 1: Estrogenic Activity of WS-7528

| Compound | Target | IC50 (M) | Effect on MCF-7 cells |

| WS-7528 | Rat uterine cytosol ER | 5.7 x 10-8 | Induces growth |

Note: Data compiled from search result nih.gov.

SAR Profiling of WS 7528 Analogues for Anti-inflammatory Effects

In addition to its estrogenic activity, WS-7528 has also demonstrated weak anti-inflammatory activity in the carrageenin paw edema model in rats. nih.gov SAR profiling for anti-inflammatory effects would involve testing WS-7528 analogues in various in vitro and in vivo inflammation models to determine how structural modifications affect their potency and mechanisms of action.

Flavonoids, in general, are known for their anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory mediators and pathways. nih.govjaims.inuq.edu.au SAR studies on other anti-inflammatory natural products, such as saponins (B1172615) and pentacyclic triterpenoids, have shown that modifications to the aglycone backbone and side-chain substitutions can influence anti-inflammatory potency. mdpi.comacs.org For WS-7528 analogues, researchers would likely explore modifications that could enhance its weak anti-inflammatory activity, potentially by targeting specific enzymes or signaling pathways involved in the inflammatory response.

Computational Chemistry and Molecular Docking Studies of WS 7528 and its Derivatives

Computational chemistry and molecular docking studies play a significant role in understanding the potential interactions of WS-7528 and its derivatives with target proteins, such as estrogen receptors and enzymes involved in inflammation. mdpi.combiorxiv.orgox.ac.ukresearchgate.nettdx.cat These methods can predict binding affinities, identify key interaction sites, and provide insights into the structural requirements for activity. mdpi.comox.ac.uk

Molecular docking, for instance, can be used to simulate the binding of small molecules like WS-7528 to the active sites of proteins. mdpi.comresearchgate.net This helps in visualizing the binding pose and identifying crucial amino acid residues involved in interactions like hydrogen bonding and hydrophobic contacts. researchgate.net For WS-7528, computational studies could model its interaction with the ligand-binding domain of estrogen receptors (ERα and ERβ) to explain its observed estrogenic activity and predict how modifications might alter this interaction. nih.gov Similarly, docking studies could explore potential targets related to its weak anti-inflammatory activity.

Computational methods can also be used for virtual screening of large libraries of compounds, including designed analogues, to identify potential candidates with desired activity profiles before their synthesis. ox.ac.uk This can significantly accelerate the drug discovery process.

Rational Design and Synthesis of Novel Isoflavanone Analogues Based on the WS 7528 Core Structure

Based on the information obtained from SAR profiling and computational studies, rational design and synthesis of novel isoflavanone analogues of WS-7528 can be undertaken. Rational design involves using the gathered structural and biological data to predict modifications that are likely to result in improved potency, selectivity, or other desirable properties. sapphirebioscience.com

The synthesis of isoflavanone analogues can involve various chemical strategies, including the modification of existing natural isoflavanones or the de novo synthesis of the isoflavanone scaffold with specific substituents. frontiersin.orgacs.orgfiu.eduhawaii.edu For WS-7528, this could involve introducing different functional groups at various positions of the A, B, and C rings, altering the saturation of the C-ring, or creating hybrid molecules combining features of WS-7528 with other known bioactive scaffolds. acs.org

The goal of rational design and synthesis would be to develop analogues with enhanced estrogen receptor selectivity (e.g., selective ERβ agonists), improved anti-inflammatory potency, or potentially novel activities. The synthesized analogues would then be subjected to further biological testing and SAR analysis to validate the design hypotheses and guide further optimization.

Interactive Table 2: Stages of Rational Design and Synthesis

| Stage | Description |

| SAR Profiling | Evaluate biological activity of parent compound and initial analogues. |

| Computational Studies | Predict interactions and properties; virtual screening. |

| Rational Design | Propose modifications based on SAR and computational data. |

| Chemical Synthesis | Synthesize designed novel analogues. |

| Biological Evaluation | Test synthesized analogues for desired activities. |

| Iteration | Refine design and synthesis based on new biological data. |

Advanced Research Techniques and Methodologies Applied to Ws 7528 Studies

Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Comprehensive WS 7528 Pathway Analysis

Omics technologies provide a powerful approach to analyze biological systems on a global scale, offering insights into the molecular changes induced by a compound. Applying these techniques to the study of WS 7528 could reveal the intricate pathways it influences.

Transcriptomics: By analyzing the complete set of RNA transcripts in cells or tissues exposed to WS 7528, researchers could identify genes whose expression levels are altered. This could highlight the genetic pathways activated or repressed by the compound, providing clues about its downstream effects. Transcriptomic analysis has been widely used in Streptomyces research to understand gene expression during differentiation and secondary metabolite production.

Proteomics: Studying the entire complement of proteins in a biological sample treated with WS 7528 could identify proteins that are differentially expressed or modified. This would offer a direct view of the molecular machinery affected by the compound and could pinpoint key protein targets or mediators of its activity, such as the estrogen receptor protein previously identified. nih.gov Proteomics is a valuable tool in Streptomyces research for understanding cellular processes and identifying novel proteins.

Metabolomics: Analyzing the complete set of small-molecule metabolites in a system exposed to WS 7528 could reveal metabolic pathways that are perturbed. This could help understand how WS 7528 affects cellular metabolism and identify potential biomarkers of its activity. Metabolomics, often coupled with genomics and proteomics, is used to explore the metabolic capabilities of Streptomyces and identify bioactive compounds.

Integrating data from these omics approaches could provide a systems-level understanding of how WS 7528 interacts with biological systems, offering a comprehensive view of its impact on gene expression, protein profiles, and metabolic activities. While omics technologies are extensively applied in studying microbial compounds and their biological effects, specific data tables detailing the transcriptomic, proteomic, or metabolomic changes induced by WS 7528 were not found in the consulted literature.

High-Throughput Screening Methodologies for Identifying Novel WS 7528 Molecular Interactions

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds or biological targets, making it suitable for identifying novel molecular interactions of WS 7528 beyond its known activity on the estrogen receptor. nih.gov

HTS methodologies could be employed in several ways:

Target-Based Screening: Assays could be developed to screen WS 7528 against a panel of potential protein targets, such as enzymes, receptors (other than estrogen receptor), or ion channels, to identify new binding partners or modulators of activity. HTS is a common approach in drug discovery for identifying compounds that interact with specific targets.

Protein-Protein Interaction Assays: HTS platforms designed to detect interactions between proteins could be used to identify novel protein partners that physically interact with WS 7528 or proteins whose interactions are modulated by WS 7528.

HTS is a cornerstone of modern drug discovery, enabling the efficient identification of bioactive compounds and their interactions. While HTS is widely applied to natural products from Streptomyces to find new bioactive molecules, specific high-throughput screening data for identifying novel molecular interactions of WS 7528 were not available in the search results.

Advanced Imaging Techniques for Cellular Localization and Dynamic Activity of WS 7528

Advanced imaging techniques, such as fluorescence microscopy, confocal microscopy, and live-cell imaging, can provide detailed information about the localization of WS 7528 within cells and its dynamic behavior over time.

Potential applications of advanced imaging include:

Cellular Localization: By labeling WS 7528 with a fluorescent tag, researchers could visualize its distribution within different cellular compartments (e.g., cytoplasm, nucleus, organelles) using fluorescence or confocal microscopy. This could provide insights into where the compound exerts its effects. Techniques for visualizing protein localization in Streptomyces and other cells using fluorescent tags are established.

Dynamic Activity and Trafficking: Live-cell imaging could be used to track the movement of labeled WS 7528 within living cells in real-time, observing its uptake, trafficking pathways, and potential accumulation in specific locations. Time-lapse microscopy is used to study dynamic processes in bacteria like Streptomyces.

Co-localization Studies: Co-staining cells with fluorescent markers for specific organelles or proteins along with labeled WS 7528 could determine if WS 7528 co-localizes with known targets or cellular structures.

These imaging techniques are crucial for understanding the cellular pharmacokinetics and pharmacodynamics of a compound. While advanced imaging is used to study microbial cell biology and protein localization, specific imaging data showing the cellular localization or dynamic activity of WS 7528 were not found in the reviewed literature.

Quantitative Systems Pharmacology Modeling for Predicting WS 7528 Biological Outcomes

Quantitative Systems Pharmacology (QSP) modeling is a computational approach that integrates mathematical models with biological data to simulate and predict the behavior of drugs within biological systems. Applying QSP modeling to WS 7528 could help predict its biological outcomes and understand its effects within the context of complex physiological networks.

QSP modeling could be used to:

Integrate Multi-Scale Data: QSP models can incorporate data from various sources, including in vitro experiments (like the estrogen receptor binding assay nih.gov), cellular assays, and potentially omics data (as discussed in Section 8.1), to build a comprehensive model of WS 7528's effects.

Simulate Mechanisms of Action: Based on known molecular interactions and affected pathways, QSP models can simulate the proposed mechanisms of action of WS 7528 and predict the resulting cellular or tissue-level responses.

Predict Biological Outcomes: By simulating the behavior of WS 7528 within a model of the relevant biological system (e.g., estrogen signaling pathway or inflammatory response), researchers could predict the magnitude and duration of its effects under different conditions.

Identify Key Parameters and Gaps in Knowledge: QSP modeling can help identify the most sensitive parameters influencing the compound's activity and highlight areas where further experimental data are needed.

QSP modeling is increasingly utilized in drug development to inform decision-making and optimize research strategies. While QSP is a valuable tool for understanding drug-system interactions, specific QSP models or simulations developed for WS 7528 were not identified in the available search results.

Broader Implications and Future Trajectories in Ws 7528 Research

Elucidating Novel Biological Targets Beyond Estrogen Receptors for WS 7528

While WS 7528 may have known interactions with estrogen receptors (ER), the investigation into its potential interaction with novel biological targets beyond this class of receptors represents a significant avenue for future research. Understanding these additional targets could unveil a more comprehensive picture of WS 7528's biological activities and therapeutic potential. For instance, research in related fields, such as the study of triple-negative breast cancer, highlights the exploration of diverse emerging targets beyond hormone receptors, including immune checkpoint inhibitors, PARP inhibitors, androgen receptor inhibitors, and targets within the PI3K/AKT/mTOR pathway ijmsph.org. Similarly, investigating whether WS 7528 interacts with any of these or other pathways could expand its potential applications. The complexity of biological systems often involves crosstalk between different signaling pathways, as seen in the described interaction between androgen receptors (AR) and ER in luminal-like breast cancer, where AR can modulate estrogen-dependent signaling nih.gov. Identifying such potential crosstalk mediated by WS 7528 could reveal intricate mechanisms of action.

The identification of novel targets could be facilitated by various experimental and computational approaches. High-throughput screening assays could be employed to test WS 7528 against a wide range of protein targets. In silico methods, such as molecular docking and network analysis, could predict potential interactions based on the compound's structure and known target profiles of similar molecules.

Interactive Data Table 1: Potential Avenues for Novel Target Identification

| Approach | Description | Potential Findings |

| High-Throughput Screening | Rapidly assaying WS 7528 against a large library of biological targets. | Identification of novel binding partners. |

| Molecular Docking | Computational prediction of binding modes and affinities to target proteins. | Suggestion of potential off-target interactions. |

| Network Analysis | Analyzing biological pathways and networks to identify potential nodes. | Revelation of interconnected targets and signaling routes. |

Potential for WS 7528 as a Lead Scaffold for Rational Drug Design and Development

The molecular structure of WS 7528 presents a potential scaffold for the rational design and development of new drug candidates. A molecular scaffold serves as a core structure onto which various chemical groups can be attached to create derivatives with modified or enhanced biological activities mdpi.com. This approach is a common strategy in drug discovery, combining insights from natural compounds with modern synthetic techniques mdpi.com.

Rational drug design involves understanding the interaction between a molecule and its biological target at a molecular level to design compounds with improved efficacy, selectivity, and pharmacokinetic properties nih.gov. If WS 7528 demonstrates promising activity and a favorable scaffold structure, it could serve as a starting point for synthesizing a library of analogs. These analogs could be systematically modified to optimize their binding affinity to specific targets, improve their stability, or alter their absorption, distribution, metabolism, and excretion (ADME) profile nih.gov.

Techniques such as scaffold hopping, which aims to identify novel chemical entities with similar biological activity but different core structures, could also be applied starting from the WS 7528 scaffold nih.goveurofinsdiscovery.com. This can help in overcoming limitations of the original scaffold, such as toxicity or poor solubility, and in exploring novel chemical space for intellectual property purposes eurofinsdiscovery.com. Computational tools play a crucial role in this process, enabling the design and virtual screening of potential derivatives before their synthesis nih.govarxiv.org.

Interactive Data Table 2: Strategies for Utilizing WS 7528 as a Lead Scaffold

| Strategy | Description | Goal |

| Analog Synthesis | Creation of a series of compounds structurally related to WS 7528 with systematic modifications. | Optimization of activity, selectivity, and pharmacokinetic properties. |

| Scaffold Hopping | Identification of molecules with different core structures but similar biological activity to WS 7528. | Overcoming limitations of the original scaffold, exploring new chemical space. |

| Computational Design | Using software and algorithms to design and predict the properties of potential WS 7528 derivatives. | Reducing the number of compounds to synthesize and test experimentally. |

Sustainable Production and Bioprospecting for WS 7528-Related Compounds

The origin of WS 7528 is not explicitly detailed in the provided search results, but if it is derived from a natural source, its sustainable production and the bioprospecting for related compounds become important considerations. Bioprospecting involves the exploration of biodiversity for commercially valuable genetic resources and biochemicals, including those with medicinal properties pressenza.comenviropaedia.com.

Sustainable production methods are crucial to ensure that the sourcing of WS 7528 or related compounds does not lead to the depletion of natural resources or harm ecosystems pressenza.comenviropaedia.com. This can involve developing efficient extraction techniques, exploring cultivation methods if applicable, or investigating synthetic or semi-synthetic routes to the compound.

Bioprospecting efforts could focus on identifying natural sources that produce WS 7528 or structurally similar compounds with potentially different or improved properties pressenza.comenviropaedia.com. This involves collecting and screening biological samples from diverse organisms, such as plants, microbes, or marine life, in an environmentally responsible manner enviropaedia.comunu.edu. Traditional knowledge regarding the use of natural resources can also play a role in guiding bioprospecting efforts pressenza.comenviropaedia.com. The goal is to discover new bioactive molecules while ensuring the fair and equitable sharing of benefits arising from the utilization of genetic resources, in line with international agreements like the Convention on Biological Diversity pressenza.com.

Interactive Data Table 3: Aspects of Sustainable Production and Bioprospecting

| Aspect | Description | Importance |

| Sustainable Sourcing | Implementing practices that ensure the long-term availability of natural sources without environmental harm. | Conservation of biodiversity and ecosystems. |

| Bioprospecting Ethics | Adhering to principles of access and benefit sharing when utilizing genetic resources and traditional knowledge. | Ensuring fair compensation and involvement of local communities and source countries. |

| Alternative Production | Developing synthetic or semi-synthetic routes to reduce reliance on natural sources. | Providing a consistent and potentially more cost-effective supply. |

Addressing Key Research Gaps and Unexplored Questions in WS 7528 Biology and Pharmacology

Despite potential research into WS 7528, several key research gaps and unexplored questions likely remain in fully understanding its biology and pharmacology. Identifying and addressing these gaps is crucial for advancing the compound's potential therapeutic applications. Research gaps can include unanswered questions, under-researched areas, contradictory findings, and limitations in current methodologies researchgate.net.

Specific unexplored questions regarding WS 7528 could include:

Detailed mechanisms of action beyond known targets.

Its pharmacokinetic and pharmacodynamic profile in various biological systems.

Potential off-target effects and their implications.

The influence of genetic or environmental factors on its activity.

Its potential in combination therapies with other agents.

Addressing these gaps requires further in-depth research using a combination of in vitro, in vivo, and computational studies. This could involve detailed molecular studies to elucidate binding interactions, pharmacokinetic studies to understand how the body processes the compound, and preclinical studies to evaluate its efficacy and safety in relevant disease models. Collaboration between researchers across different disciplines will be essential to comprehensively address these complex questions.

Interactive Data Table 4: Examples of Research Gaps for WS 7528

| Research Gap Area | Examples of Unexplored Questions |

| Mechanism of Action | What are the complete downstream signaling pathways affected by WS 7528? |

| Pharmacokinetics/Dynamics | How is WS 7528 absorbed, distributed, metabolized, and excreted in different organisms? |

| Off-Target Effects | Does WS 7528 interact with any unintended biological targets, and what are the consequences? |

| Combination Therapy | How does WS 7528 interact with other therapeutic agents when used in combination? |

Q & A

Basic Research Questions

Q. How should a research question on WS 7528's pharmacological properties be formulated to ensure specificity and measurability?

- Methodological Guidance :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . For example:

| FINER Component | Application to WS 7528 |

|---|---|

| Feasible | Can the required dosage and purity of WS 7528 be synthesized in-lab? |

| Novel | Does the question address gaps in existing literature (e.g., unstudied metabolic pathways)? |

- Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) for hypothesis-driven studies. For example:

"Does WS 7528 (Intervention ) reduce oxidative stress markers (Outcome ) in in vitro neuronal cell models (Population ) compared to standard antioxidants (Comparison )?"

- Include independent/dependent variables and specify biological/chemical systems (e.g., "How does WS 7528 concentration affect mitochondrial membrane potential in Mus musculus hepatocytes?") .

Q. What experimental design principles are critical for validating WS 7528's structural purity and reproducibility?

- Methodological Guidance :

- Detailed Protocols : Document synthesis steps, instrumentation (e.g., HPLC conditions), and purity validation methods (e.g., NMR, mass spectrometry) to enable replication .

- Control Groups : Include negative/positive controls (e.g., solvent-only controls, reference compounds) to isolate WS 7528’s effects .

- Transparency : Pre-register methods in repositories like protocols.io and disclose deviations in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on WS 7528's mechanism of action be systematically resolved?

- Methodological Guidance :

- Data Triangulation : Cross-validate findings using multiple assays (e.g., combining in vitro enzyme inhibition assays with in silico molecular docking simulations) .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., confidence intervals for IC50 values) and methodology (e.g., batch variability in synthesis) .

- Alternative Interpretations : Explicitly discuss conflicting hypotheses (e.g., "WS 7528 may act via direct enzyme inhibition or upstream signaling modulation") and design follow-up experiments to test them .

Q. What computational strategies are recommended for integrating multi-omics data in studying WS 7528's therapeutic potential?

- Methodological Guidance :

- Tool Selection : Use platforms like Web of Science Research Assistant to identify relevant omics datasets (e.g., transcriptomic profiles of WS 7528-treated cells) and top-cited analytical tools (e.g., STRING for protein-network analysis) .

- Data Integration Frameworks :

Pathway Enrichment Analysis : Map differentially expressed genes/proteins to KEGG pathways using tools like DAVID .

Machine Learning : Train models on omics data to predict WS 7528’s off-target effects (e.g., Random Forest classifiers) .

- Ethical Reporting : Disclose software parameters, preprocessing steps, and data normalization methods to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.